molecular formula C18H11NO2 B12190428 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- CAS No. 59804-80-7

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-

Cat. No.: B12190428
CAS No.: 59804-80-7
M. Wt: 273.3 g/mol
InChI Key: YHBPQYQLMJZJPI-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- is a complex organic compound with the molecular formula C18H11NO3. This compound is known for its unique structure, which includes both an indenone and a quinoline moiety. It has a predicted boiling point of 560.3°C and a density of 1.512 g/cm³

Preparation Methods

The synthesis of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of lithiated N-phenylnaphthalene-1-carboxamide with DMF, followed by quenching with methanol . Industrial production methods may involve similar organic synthesis techniques, optimized for large-scale production.

Chemical Reactions Analysis

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, DMF, methanol, and various acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3-hydroxy-2-quinolin-2-ylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPQYQLMJZJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208544, DTXSID90972060
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-02-2, 59804-80-7, 5662-03-3
Record name 3-Hydroxy-2-(2-quinolinyl)-1H-inden-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005662022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC367957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinophthalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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